![molecular formula C12H13N3O2 B1469954 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine CAS No. 1369008-63-8](/img/structure/B1469954.png)
6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine
Overview
Description
The compound “6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine” is a type of 2-aminopyrimidine . 2-Aminopyrimidine pharmacophores have shown a broad spectrum of biological activities including use against Parkinson’s disease and displaying antibacterial, anti-platelet, antidiabetic, and antitumor properties .
Synthesis Analysis
The synthesis of 2-aminopyrimidine compounds involves the use of chalcones as starting materials . The chalcone (E)-1-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one was prepared as a starting material by a previously reported method . 2-Amino pyrimidine was obtained by a cyclization reaction of this chalcone with guanidine hydrogen chloride in basic solution .Molecular Structure Analysis
In the molecular structure of the compound, the 2-methoxyphenyl and 3,5-dimethoxyphenyl rings are attached at the 4- and 6-positions, respectively, of the central 2-aminopyrimidine ring . The dihedral angles between the planes of the benzene rings and that of the 2-aminopyrimidine ring are 17.31 (9) and 44.39 (6), respectively .Chemical Reactions Analysis
In the crystal structure of the compound, pairs of N—H dimers enclosing R2 2(8) rings are formed . These dimers are linked into chains along the b-axis direction by pairs of N3—H3A O3 hydrogen bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.37 . In the crystal structure, the compound forms pairs of N—H dimers enclosing R2 2(8) rings .Scientific Research Applications
Kinase Inhibition and Structural Analysis
- The compound "N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine" has been synthesized and identified as a new inhibitor of CLK1 and DYRK1A kinases. Its crystal structure, determined by X-ray diffraction, offers insights into potential biological mechanisms of action (Guillon et al., 2013).
Organic Synthesis and Heterocyclic Chemistry
- Research on substituted pyrimido[4,5-d]pyrimidones showcases the transformation of enaminouracil into diverse pyrimidine derivatives, indicating the versatility of pyrimidine chemistry in creating novel organic molecules (Hamama et al., 2012).
- The synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP demonstrates the potential for creating tricyclic compounds with significant biological activity (Khashi et al., 2015).
Antiproliferative and Antibacterial Applications
- Novel pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for antiproliferative activity against cancer cell lines, highlighting the therapeutic potential of pyrimidine derivatives in oncology (Atapour-Mashhad et al., 2017).
- Experimental and theoretical studies of a pyrimidin-2-amine derivative showed potential as an antibacterial agent, further illustrating the broad applicability of pyrimidine compounds in addressing microbial resistance (Murugavel et al., 2015).
Novel Synthesis and Characterization Techniques
- Innovative approaches in the synthesis of pyrimidine derivatives, such as the facile construction of pyrimido[4,5-d]pyrimidones and the development of aminative ring-opening reactions of pyrimidine oxides, demonstrate the ongoing exploration and utility of pyrimidine compounds in chemical synthesis and drug discovery (Christophe et al., 1979).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit ser/thr kinases such as clk1 and dyrk1a . These kinases play a crucial role in various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .
Mode of Action
It’s suggested that similar compounds inhibit their targets by binding to the active site, thereby preventing the kinase from phosphorylating its substrates .
Biochemical Pathways
Inhibition of clk1 and dyrk1a kinases can impact multiple cellular pathways, including signal transduction, cell cycle regulation, and neuronal development .
Result of Action
Inhibition of clk1 and dyrk1a kinases can lead to changes in cellular signaling, potentially affecting cell proliferation and survival .
properties
IUPAC Name |
6-(3,5-dimethoxyphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOXYADHBWOGMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=NC=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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